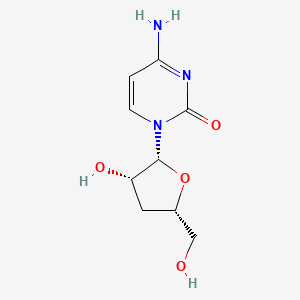

1-(3-Deoxypentofuranosyl)cytosine

Description

1-(3-Deoxypentofuranosyl)cytosine is a synthetic cytosine nucleoside analog characterized by the absence of a hydroxyl group at the 3′-position of the pentofuranose sugar. For instance, 2′,3′-dideoxycytosine (ddC) is a reverse transcriptase inhibitor used in HIV therapy but associated with mitochondrial DNA depletion . Similarly, 2′,2′-difluorodeoxycytidine (gemcitabine) is a widely used anticancer agent targeting ribonucleotide reductase and DNA polymerases .

Properties

CAS No. |

58526-07-1 |

|---|---|

Molecular Formula |

C9H13N3O4 |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

4-amino-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8+/m0/s1 |

InChI Key |

ZHHOTKZTEUZTHX-VMHSAVOQSA-N |

Isomeric SMILES |

C1[C@H](O[C@H]([C@H]1O)N2C=CC(=NC2=O)N)CO |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Deoxypentofuranosyl)cytosine typically involves the protection of the hydroxyl groups on the sugar moiety, followed by the coupling of the protected sugar with a cytosine base. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. Common reagents used in this synthesis include phosphoramidites and weak acids as catalysts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Deoxypentofuranosyl)cytosine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the cytosine base, potentially forming products like 5-hydroxymethylcytosine.

Reduction: This reaction can reduce the cytosine base to form dihydrocytosine.

Substitution: This reaction can involve the replacement of functional groups on the cytosine base or the sugar moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-hydroxymethylcytosine, while substitution reactions can produce a variety of modified nucleosides .

Scientific Research Applications

1-(3-Deoxypentofuranosyl)cytosine has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.

Biology: It serves as a probe to study DNA and RNA interactions and modifications.

Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.

Industry: It is used in the development of diagnostic tools and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of 1-(3-Deoxypentofuranosyl)cytosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. This interference can lead to the inhibition of DNA replication or transcription, making it a potent antiviral or anticancer agent. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Targets

The antitumor or antiviral activity of cytosine analogs is highly dependent on sugar moiety modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Cytosine Analogs

| Compound Name | Structural Modification | Primary Target(s) | Mechanism of Action |

|---|---|---|---|

| 1-(3-Deoxypentofuranosyl)cytosine | 3′-deoxy | Hypothesized: DNA polymerases | Likely chain termination or enzyme inhibition |

| Gemcitabine (2′,2′-difluoro-dC) | 2′,2′-difluoro | Ribonucleotide reductase, DNA polymerase α | Inhibits dNTP synthesis; incorporates into DNA |

| 2′,3′-Dideoxycytosine (ddC) | 2′,3′-dideoxy | HIV reverse transcriptase | Chain termination; mitochondrial DNA depletion |

| 4′-Thio-FAC | 2′-fluoro, 4′-thio-arabinofuranosyl | DNA polymerase α | Mixed-type inhibition; chain termination |

| FAU (2′-fluoro-arabinosyl uracil) | 2′-fluoro-arabinose | Thymidylate synthase (TS) | Prodrug activated by TS; incorporates into DNA |

Enzymatic Inhibition Profiles

Table 2: Inhibition of DNA Polymerases by Cytosine Analogs

| Compound | DNA Pol α Inhibition | DNA Pol β Inhibition | DNA Pol γ Inhibition | Ribonucleotide Reductase Inhibition |

|---|---|---|---|---|

| 4′-Thio-FAC | Potent (Mixed-type) | Moderate | Negligible | No direct effect |

| Gemcitabine | Weak | Weak | Weak | Strong (via diphosphate metabolite) |

| ddC | N/A | N/A | Inhibits | No direct effect |

- 4′-Thio-FAC : Its triphosphate form (4′-thio-FACTP) shows potent mixed-type inhibition of DNA polymerase α, suggesting chain termination. This contrasts with gemcitabine, which primarily targets ribonucleotide reductase via its diphosphate metabolite .

- Gemcitabine : While its triphosphate form incorporates into DNA, its diphosphate metabolite (dFdCDP) is a stronger inhibitor of ribonucleotide reductase, depleting dNTP pools and synergizing with radiation .

- ddC : Inhibits mitochondrial DNA polymerase γ, leading to delayed cytotoxicity and mitochondrial DNA loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.